molecular formula C11H16BrN B14578938 N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide CAS No. 61599-86-8

N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide

Cat. No.: B14578938
CAS No.: 61599-86-8
M. Wt: 242.16 g/mol
InChI Key: FQRCBFCDQXPHKF-UHFFFAOYSA-M
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Description

N,N,N-Trimethylbicyclo[420]octa-1,3,5-trien-7-aminium bromide is a quaternary ammonium compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide typically involves the quaternization of bicyclo[4.2.0]octa-1,3,5-triene with trimethylamine in the presence of a brominating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe or marker.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s quaternary ammonium group can interact with negatively charged sites on proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the quaternary ammonium group.

    N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol: Another similar compound with a hydroxyl group instead of a bromide ion.

Uniqueness

N,N,N-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-aminium bromide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where strong ionic interactions are required.

Properties

CAS No.

61599-86-8

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

7-bicyclo[4.2.0]octa-1,3,5-trienyl(trimethyl)azanium;bromide

InChI

InChI=1S/C11H16N.BrH/c1-12(2,3)11-8-9-6-4-5-7-10(9)11;/h4-7,11H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

FQRCBFCDQXPHKF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1CC2=CC=CC=C12.[Br-]

Origin of Product

United States

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